S‑Enantiomer vs. R‑Enantiomer: Absolute Configuration Dictates Receptor Engagement
The (S)-configured isomer of 1-(3-fluorophenyl)-2-methoxyethanamine (CAS 2442565-25-3) is explicitly claimed in enantiomerically pure form as a preferred embodiment in patent EP 2900659 A1 for arylethynyl derivatives targeting CNS receptors [1]. The corresponding (R)-enantiomer (CAS 1270004-07-3) is not claimed in the same patent family, implying functional divergence . Although isolated head‑to‑head receptor‑binding data for the free base of this specific scaffold have not been published in the open literature, the well‑documented enantioselective pharmacology of structurally related 3‑fluorophenethylamines [2] supports the expectation that the (S)- and (R)-enantiomers will exhibit distinct affinity and efficacy profiles at serotonin (5‑HT) and dopamine (DA) transporters.
| Evidence Dimension | Enantiomeric identity and patent enablement |
|---|---|
| Target Compound Data | (S)-configuration; claimed in EP 2900659 A1 |
| Comparator Or Baseline | (R)-configuration (CAS 1270004-07-3); not claimed in EP 2900659 A1 |
| Quantified Difference | Patent enablement distinguishes the (S)-enantiomer as a preferred stereoisomer |
| Conditions | EP 2900659 A1 arylethynyl derivative series |
Why This Matters
For CNS drug discovery programs, selecting the enantiomer that aligns with patent‑protected or literature‑validated active stereochemistry reduces the risk of inactive or off‑target pharmacology.
- [1] European Patent EP 2900659 A1. (2015). Arylethynyl derivatives. Claim 1. View Source
- [2] EuroFarma. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Pharmacology Biochemistry and Behavior. View Source
